ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
This compound belongs to the thienopyridine-carboxylate family, characterized by a fused thieno[2,3-c]pyridine core modified with a benzothiazole moiety and a 2,6-difluorobenzamido substituent. The ethyl carboxylate group at position 6 enhances solubility and modulates pharmacokinetic properties. Crystallographic studies of similar compounds often employ tools like SHELX for structure refinement , and databases like the Cambridge Structural Database (CSD) provide comparative structural insights .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O3S2/c1-2-32-24(31)29-11-10-13-18(12-29)34-23(28-21(30)20-14(25)6-5-7-15(20)26)19(13)22-27-16-8-3-4-9-17(16)33-22/h3-9H,2,10-12H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKIRKVEORCLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,6-difluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives.
Synthesis
The synthesis of benzothiazole derivatives, including the target compound, typically involves several methodologies such as conventional heating, microwave irradiation, and ultrasound-assisted techniques. These methods enhance yield and purity through various reaction pathways. For instance:
- Conventional Method : Involves refluxing the reactants in a solvent for an extended period.
- Microwave Irradiation : Allows rapid heating and reaction completion in significantly reduced timeframes.
- Ultrasound Irradiation : Utilizes sound waves to facilitate reactions at lower temperatures and times.
Table 1 summarizes the comparative data of synthesized compounds:
| Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 60 | 70 |
| Microwave Irradiation | 5 | 85 |
| Ultrasound Irradiation | 15 | 80 |
Structural Characteristics
The compound features a thieno[2,3-c]pyridine core fused with a benzothiazole moiety. The presence of difluorobenzamide enhances its lipophilicity and potential receptor interactions. Structural analyses often employ techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to this compound have shown efficacy against strains of Mycobacterium tuberculosis, with moderate to good anti-tubercular activity reported in biological evaluations .
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . The specific activity of this compound in this regard remains an area for further investigation.
Case Studies
- Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and screened for antimicrobial activity. The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), derivatives similar to the target compound demonstrated significant inhibition of cell proliferation compared to controls .
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its benzothiazole-thienopyridine fusion and 2,6-difluorobenzamido group. Below is a comparison with structurally related derivatives:
Substituent Effects
- Benzothiazole vs. Thiazolo[3,2-a]pyrimidine : The benzothiazole group in the target compound may enhance π-π stacking interactions in protein binding compared to simpler thiazolo systems .
- Fluorine Substitution: The 2,6-difluorobenzamido group likely improves metabolic stability and binding affinity relative to non-fluorinated analogs (e.g., trimethoxybenzylidene in ).
- Carboxylate Position : Ethyl carboxylate at position 6 is conserved across analogs, suggesting its role in solubility and intermolecular hydrogen bonding .
Methodological Insights from Crystallography and Databases
- Structural Refinement: Tools like SHELXL and SIR97 are critical for resolving complex fused-ring systems. For example, puckering parameters for nonplanar rings (common in thienopyridines) are analyzed using Cremer-Pople coordinates .
- Database Utilization : The CSD catalogs ~250,000 structures, enabling comparative analysis of bond lengths, angles, and torsional conformations in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
